molecular formula C21H16N2O3 B12394916 Antiproliferative agent-26

Antiproliferative agent-26

Cat. No.: B12394916
M. Wt: 344.4 g/mol
InChI Key: MDRJGXGJRKEDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiproliferative agent-26 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and impede the growth of various cancer cell lines, making it a promising candidate for anticancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-26 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-26 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiproliferative agent-26 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is employed in cell biology to investigate cellular processes and pathways involved in cancer cell proliferation.

    Medicine: this compound is being explored for its potential as a therapeutic agent in cancer treatment. Its ability to selectively target cancer cells makes it a valuable tool in drug development.

    Industry: The compound’s unique properties are utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of antiproliferative agent-26 involves its interaction with specific molecular targets within cancer cells. The compound is known to induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can interfere with DNA synthesis and repair, further inhibiting cancer cell growth.

Comparison with Similar Compounds

Antiproliferative agent-26 can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its selective targeting of cancer cells and its ability to induce apoptosis through multiple pathways. This multi-faceted approach enhances its efficacy and reduces the likelihood of resistance development.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-2-methyl-1H-pyrrolo[3,2-c]quinolin-3-yl]ethanone

InChI

InChI=1S/C21H16N2O3/c1-11-18(12(2)24)19-20(13-7-8-16-17(9-13)26-10-25-16)23-15-6-4-3-5-14(15)21(19)22-11/h3-9,22H,10H2,1-2H3

InChI Key

MDRJGXGJRKEDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C3=CC=CC=C3N=C2C4=CC5=C(C=C4)OCO5)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.